molecular formula C8H15NO B11923806 4-Methyl-1-oxa-4-azaspiro[4.4]nonane CAS No. 90204-34-5

4-Methyl-1-oxa-4-azaspiro[4.4]nonane

Katalognummer: B11923806
CAS-Nummer: 90204-34-5
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: CDICCDRECWORAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1-oxa-4-azaspiro[4.4]nonane is a heterocyclic compound with a unique spiro structure. It consists of a spiro-connected oxane and azaspiro ring system, making it an interesting subject for chemical research and industrial applications. The compound has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxa-4-azaspiro[4.4]nonane typically involves the reaction of 2-aminoethanol with cyclopentanone. The reaction proceeds through a cyclization process, forming the spiro structure. The reaction conditions often include:

    Temperature: Around 100-150°C

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvents: Common solvents include ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1-oxa-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

4-Methyl-1-oxa-4-azaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Oxa-4-azaspiro[4.4]nonane: Similar structure but lacks the methyl group.

    7-Oxa-1-thia-4-azaspiro[4.4]nonane: Contains a sulfur atom in place of the oxygen atom.

    8-Oxa-2-azaspiro[4.5]decane: Different ring size and structure.

Uniqueness

4-Methyl-1-oxa-4-azaspiro[4.4]nonane is unique due to its specific spiro structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

90204-34-5

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

4-methyl-1-oxa-4-azaspiro[4.4]nonane

InChI

InChI=1S/C8H15NO/c1-9-6-7-10-8(9)4-2-3-5-8/h2-7H2,1H3

InChI-Schlüssel

CDICCDRECWORAZ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCOC12CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.